Tetradeca-1,13-dien-7-one Tetradeca-1,13-dien-7-one
Brand Name: Vulcanchem
CAS No.: 657390-15-3
VCID: VC16795677
InChI: InChI=1S/C14H24O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h3-4H,1-2,5-13H2
SMILES:
Molecular Formula: C14H24O
Molecular Weight: 208.34 g/mol

Tetradeca-1,13-dien-7-one

CAS No.: 657390-15-3

Cat. No.: VC16795677

Molecular Formula: C14H24O

Molecular Weight: 208.34 g/mol

* For research use only. Not for human or veterinary use.

Tetradeca-1,13-dien-7-one - 657390-15-3

Specification

CAS No. 657390-15-3
Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
IUPAC Name tetradeca-1,13-dien-7-one
Standard InChI InChI=1S/C14H24O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h3-4H,1-2,5-13H2
Standard InChI Key ATYLGQXZCBYVDQ-UHFFFAOYSA-N
Canonical SMILES C=CCCCCCC(=O)CCCCC=C

Introduction

Chemical Identity and Structural Features

Molecular Formula and IUPAC Nomenclature

Tetradeca-1,13-dien-7-one has the molecular formula C₁₄H₂₂O, derived from its 14-carbon chain (tetradeca), two double bonds (dien), and a ketone group. The IUPAC name explicitly defines the positions of unsaturation and the carbonyl group: 7-oxotetradeca-1,13-diene. The conjugated double bonds at C1–C2 and C13–C14, combined with the ketone at C7, create a unique electronic environment that influences reactivity and intermolecular interactions .

Stereochemical Considerations

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

The ketone group at C7 suggests a strategic disconnection into two fragments: a C7 carbonyl-containing segment and a C7 diene moiety. Cross-cyclization or olefin metathesis strategies, as demonstrated in the synthesis of tetradeca-5,9-dienedioic acid hybrids , could be adapted. For example:

  • Aldol Condensation: Coupling a hept-6-en-2-one fragment with a hept-1-ene derivative under basic conditions.

  • Wittig Reaction: Reacting a C7 ketone with a ylide generated from a 1,13-diene phosphonium salt.

Catalytic Cross-Metathesis

The Grubbs catalyst, effective in forming internal alkenes, could dimerize a 7-keto-1-ene precursor. This method has been employed in the synthesis of tetradeca-1,7-diene derivatives , though regioselectivity for the 1,13-diene system would require careful optimization.

Physicochemical Properties

Predicted Physical Properties

Using computational tools and analog data , key properties can be estimated:

PropertyValueMethod of Estimation
Molecular Weight206.33 g/molDirect calculation
LogP (Partition Coefficient)~5.8Comparative analysis
Boiling Point~290–310°CGroup contribution method
SolubilityLow in water; soluble in organic solventsAnalog data

The ketone group enhances polarity compared to purely hydrocarbon analogs like tetradeca-1,7-diene (LogP = 6.02) , but the long alkyl chain dominates hydrophobicity.

Spectroscopic Signatures

  • IR Spectroscopy: A strong absorption band near 1680–1720 cm⁻¹ for the carbonyl group (C=O stretch) .

  • ¹H NMR: Distinct signals for vinylic protons (δ 5.2–5.8 ppm) and allylic methylenes (δ 2.0–2.5 ppm). The ketone proton is absent, but adjacent methylenes would appear deshielded.

  • ¹³C NMR: Carbonyl carbon at δ 205–215 ppm, with olefinic carbons at δ 120–135 ppm .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Ensuring precise positioning of the double bonds and ketone during synthesis.

  • Stability: Conjugated dienes are prone to oxidation and polymerization, necessitating inert atmospheres and radical inhibitors during storage.

Biological Testing

Proposed assays include:

  • Topoisomerase Inhibition Assays: Comparing activity to camptothecin .

  • Cytotoxicity Screening: Dose-response studies on cancer cell lines (e.g., HeLa, Jurkat).

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